![molecular formula C9H17NO B3406006 (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol CAS No. 1842612-68-3](/img/structure/B3406006.png)
(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol
Overview
Description
(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol, also known as PACH, is a chiral compound with potential applications in various fields of scientific research.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol is not fully understood, but it is believed to act through interactions with specific receptors or enzymes in the body. It has been shown to have an effect on the immune system by modulating the activity of T cells and cytokines.
Biochemical and Physiological Effects:
(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory activity. It has also been shown to have an effect on the central nervous system, including as a potential treatment for depression and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol in lab experiments is its chiral nature, which can be useful in the synthesis of chiral compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol, including further investigation of its biological activity and potential use in the synthesis of novel compounds. Additionally, the development of more efficient synthesis methods and improved solubility could expand its potential applications in scientific research.
Scientific Research Applications
(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol has been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been investigated for its biological activity, including as a potential anti-cancer agent and as a modulator of the immune system.
properties
IUPAC Name |
(1S,2S)-2-(prop-2-enylamino)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIPKNWIQIQHLA-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN[C@H]1CCCC[C@@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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